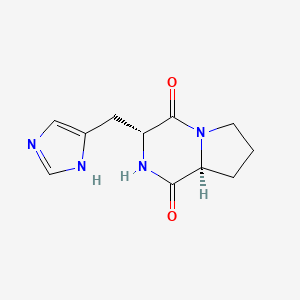

Cyclo(D-His-Pro)

描述

The exact mass of the compound Cyclo(-D-His-Pro) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclo(D-His-Pro) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(D-His-Pro) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C11H14N4O2 |

|---|---|

分子量 |

234.25 g/mol |

IUPAC 名称 |

(3R,8aS)-3-(1H-imidazol-5-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C11H14N4O2/c16-10-9-2-1-3-15(9)11(17)8(14-10)4-7-5-12-6-13-7/h5-6,8-9H,1-4H2,(H,12,13)(H,14,16)/t8-,9+/m1/s1 |

InChI 键 |

NAKUGCPAQTUSBE-BDAKNGLRSA-N |

手性 SMILES |

C1C[C@H]2C(=O)N[C@@H](C(=O)N2C1)CC3=CN=CN3 |

规范 SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CN=CN3 |

产品来源 |

United States |

Foundational & Exploratory

The Biological Origin of Cyclo(D-His-Pro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(D-His-Pro), a cyclic dipeptide (CDP), belongs to the diketopiperazine class of molecules. While its L-L isomer, Cyclo(L-His-Pro), has a well-documented endogenous origin in mammals as a metabolite of Thyrotropin-Releasing Hormone (TRH) and is also found in various food sources, the precise biological origin of Cyclo(D-His-Pro) remains to be definitively elucidated in the scientific literature. However, the presence of a D-amino acid strongly suggests a microbial origin, a common characteristic of a vast array of natural products synthesized by bacteria and fungi. This technical guide will delve into the established biological origins of the closely related Cyclo(L-His-Pro), explore the general biosynthetic pathways for D-amino acid-containing cyclodipeptides in microorganisms, which represents the most probable source of Cyclo(D-His-Pro), and provide an overview of the experimental methodologies employed in the study of these fascinating molecules.

Endogenous and Dietary Origin of Cyclo(L-His-Pro)

In mammals, Cyclo(L-His-Pro) is endogenously produced from the degradation of Thyrotropin-Releasing Hormone (TRH), a hypothalamic hormone with the sequence pGlu-His-Pro-NH2.[1][2] The biosynthesis is a two-step process:

-

Enzymatic Cleavage: The enzyme pyroglutamyl aminopeptidase (B13392206) I cleaves the N-terminal pyroglutamyl residue from TRH.[1]

-

Spontaneous Cyclization: The resulting dipeptide, His-Pro-NH2, readily undergoes an intramolecular, non-enzymatic cyclization to form the stable diketopiperazine structure of Cyclo(L-His-Pro).[1]

This endogenous peptide is found in various tissues and fluids, including the brain, spinal cord, gastrointestinal tract, and blood.[2]

Furthermore, Cyclo(L-His-Pro) has been identified in a variety of food products, suggesting a dietary contribution to its presence in the body.[3] Its stability allows it to be absorbed from the gastrointestinal tract.[4]

Probable Microbial Origin of Cyclo(D-His-Pro)

The incorporation of D-amino acids into peptides is a hallmark of microbial biosynthesis, particularly through non-ribosomal peptide synthetases (NRPSs) and, in some cases, cyclodipeptide synthases (CDPSs).[5][6][7] While direct isolation of Cyclo(D-His-Pro) from a specific microbial strain has not been prominently reported, the established mechanisms for the synthesis of other D-amino acid-containing CDPs provide a strong theoretical framework for its origin.

Non-Ribosomal Peptide Synthetases (NRPSs)

NRPSs are large, modular enzymes found in bacteria and fungi that synthesize peptides independent of the ribosomal machinery.[7] These enzymatic assembly lines are renowned for their ability to incorporate non-proteinogenic amino acids, including D-amino acids, into their peptide products.

Key Features of NRPS-mediated Synthesis of D-amino Acid CDPs:

-

Modular Architecture: NRPSs are composed of modules, each responsible for the incorporation of a single amino acid. A typical module contains domains for adenylation (A), thiolation (T or PCP), and condensation (C).

-

Epimerization Domains (E): A crucial component for the synthesis of D-amino acid-containing peptides is the epimerization (E) domain, which is often present within an NRPS module. This domain catalyzes the conversion of an L-amino acid, attached to the thiolation domain, into its D-enantiomer.

-

Thioesterase (TE) Domain: The final module of an NRPS typically contains a thioesterase (TE) domain, which catalyzes the release of the synthesized peptide. In the case of cyclic peptides, the TE domain facilitates an intramolecular cyclization reaction.

The biosynthesis of a D-amino acid-containing CDP like Cyclo(D-His-Pro) via an NRPS would likely involve a two-module NRPS. The first module would incorporate L-histidine, which would then be epimerized to D-histidine by an E-domain. The second module would incorporate L-proline, and the final TE domain would catalyze the cyclization of the dipeptide to form Cyclo(D-His-Pro). A notable example of a D-amino acid-containing CDP produced by an NRPS is cyclo(D-Phe-L-Pro).[1]

Cyclodipeptide Synthases (CDPSs)

CDPSs are a more recently discovered family of enzymes that synthesize CDPs using aminoacyl-tRNAs as substrates.[5][8] While less commonly associated with D-amino acid incorporation than NRPSs, some CDPSs exhibit a degree of substrate promiscuity. One study has shown that the cyclodipeptide synthase from Parcubacteria bacterium RAAC4_OD1_1 (PbCDPS) can produce Cyclo(His-Pro) as a minor product, although the stereochemistry was not specified.[5] It is conceivable that some CDPSs, potentially in conjunction with other enzymes, could be involved in the synthesis of D-amino acid-containing CDPs.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the in vivo or in vitro formation rates and concentrations of Cyclo(D-His-Pro) from biological sources. The table below presents data on the concentration of the related Cyclo(L-His-Pro) found in various food sources.

| Food Source | Cyclo(His-Pro)-like Immunoreactivity (ng/g or ng/mL) |

| Instant Coffee | 1500 |

| Brewed Coffee | 100 |

| Beer | 50 |

| White Bread | 20 |

| Skim Milk | 10 |

Table 1: Concentration of Cyclo(His-Pro)-like immunoreactivity in common food items. Data adapted from Hilton et al., 1992.

Experimental Protocols

The study of cyclodipeptides involves a range of experimental techniques, from isolation and characterization to the investigation of their biosynthetic pathways.

Isolation and Characterization of Cyclodipeptides from Microbial Cultures

Objective: To isolate and identify Cyclo(D-His-Pro) from a microbial source.

Methodology:

-

Cultivation: A selected microbial strain (e.g., a species of Bacillus or Streptomyces) is cultured in a suitable liquid medium.

-

Extraction: The culture broth is centrifuged to separate the biomass from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify the target compound. This typically involves:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases to perform an initial separation.

-

High-Performance Liquid Chromatography (HPLC): A more refined separation using a C18 or other suitable column to isolate the pure compound.

-

-

Structural Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMBC, HSQC): To determine the chemical structure and stereochemistry.

-

-

Chiral Analysis: To confirm the presence of the D-histidine residue, chiral gas chromatography (GC) or chiral HPLC can be employed after hydrolysis of the cyclodipeptide.

In Vitro Reconstitution of NRPS-Mediated Cyclodipeptide Synthesis

Objective: To demonstrate the enzymatic synthesis of Cyclo(D-His-Pro) by a specific NRPS.

Methodology:

-

Gene Cloning and Protein Expression: The gene encoding the putative NRPS is cloned into an expression vector and expressed in a suitable host, such as E. coli. The NRPS protein is then purified.

-

Enzymatic Assay: The purified NRPS is incubated with the necessary substrates:

-

L-Histidine and L-Proline

-

ATP and Mg2+

-

Coenzyme A (for post-translational phosphopantetheinylation of the T domains)

-

A suitable phosphopantetheinyl transferase (PPTase)

-

-

Product Analysis: The reaction mixture is analyzed by HPLC and MS to detect the formation of Cyclo(D-His-Pro).

-

Stereochemical Analysis: The stereochemistry of the synthesized product is confirmed using chiral chromatography.

Signaling Pathways and Logical Relationships

The biological activities of cyclodipeptides are diverse and can involve the modulation of various signaling pathways. While the specific pathways affected by Cyclo(D-His-Pro) are not yet characterized, its L-L isomer is known to influence key cellular processes.

Caption: Biosynthesis of Cyclo(L-His-Pro) from TRH.

Caption: Hypothetical NRPS workflow for Cyclo(D-His-Pro) synthesis.

Conclusion

The biological origin of Cyclo(D-His-Pro) is most likely microbial, arising from the activity of non-ribosomal peptide synthetases capable of incorporating and epimerizing amino acids. This contrasts with the well-established endogenous formation of its L-L stereoisomer, Cyclo(L-His-Pro), from the degradation of TRH in mammals. Further research, focusing on the isolation and characterization of natural products from diverse microbial sources and the functional analysis of uncharacterized NRPS and CDPS gene clusters, is necessary to definitively identify the biological source and biosynthetic pathway of Cyclo(D-His-Pro). Such studies will not only fill a gap in our understanding of natural product biosynthesis but may also unveil novel enzymes and bioactive molecules with potential applications in drug development.

References

- 1. Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Cyclo(His-Pro), 53109-32-3, High-Purity, SMB01324, Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(D-His-Pro): A Metabolite of Thyrotropin-Releasing Hormone with Diverse Biological Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclo(His-Pro), a diketopiperazine and a primary metabolite of Thyrotropin-Releasing Hormone (TRH), has emerged as a molecule of significant interest due to its diverse biological activities independent of its precursor. Formed through the enzymatic cleavage of TRH, this stable cyclic dipeptide is ubiquitously distributed throughout the central nervous system and peripheral tissues. Exhibiting a range of effects including neuroprotection, anti-inflammatory actions, and modulation of endocrine and neurotransmitter systems, Cyclo(His-Pro) presents a compelling profile for therapeutic exploration. This technical guide provides a comprehensive overview of the formation, biological functions, and key experimental methodologies used to study Cyclo(His-Pro), with a focus on quantitative data and detailed protocols to support further research and drug development endeavors.

Introduction

Thyrotropin-Releasing Hormone (TRH), a hypothalamic tripeptide (pGlu-His-Pro-NH2), is primarily known for its role in regulating the synthesis and secretion of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary. However, the biological significance of TRH extends beyond its direct hormonal effects, largely through the actions of its metabolites. Among these, Cyclo(His-Pro) has garnered considerable attention for its distinct and potent biological activities.

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of Cyclo(His-Pro). It covers its enzymatic formation from TRH, summarizes key quantitative data regarding its biological interactions, provides detailed protocols for essential experimental assays, and visualizes the critical signaling pathways it modulates.

Formation of Cyclo(His-Pro) from TRH

The conversion of TRH to Cyclo(His-Pro) is a multi-step enzymatic process. The primary enzyme responsible for the initial cleavage of TRH is Pyroglutamyl aminopeptidase (B13392206) (PAP), also known as TRH-degrading enzyme.

Enzymatic Conversion Steps:

-

Deamidation: In some pathways, TRH can be deamidated by a TRH-specific deamidase to form TRH-OH (pGlu-His-Pro).

-

Pyroglutamyl Cleavage: PAP cleaves the pyroglutamyl residue from the N-terminus of TRH, yielding the dipeptide His-Pro-NH2.

-

Cyclization: The resulting dipeptide, His-Pro-NH2, spontaneously cyclizes to form the stable diketopiperazine structure of Cyclo(His-Pro).

It is important to note that while TRH is a major source, evidence suggests that not all endogenous Cyclo(His-Pro) is derived from TRH, indicating the existence of alternative biosynthetic pathways[1].

Quantitative Data Summary

This section presents a summary of the available quantitative data on the biological activities of Cyclo(His-Pro) in clearly structured tables for easy comparison.

Table 1: Receptor Binding Affinity of Cyclo(His-Pro)

| Target | Tissue/Cell Line | Ligand | Kd (nM) | Bmax (pmol/mg protein) | Reference(s) |

| Cyclo(His-Pro) Binding Sites | Rat Liver Plasma Membranes | [3H]Cyclo(His-Pro) | 59 | 3.9 | [2] |

| Cyclo(His-Pro) Binding Sites | Rat Liver Membranes | [3H]Cyclo(His-Pro) | 70 | - | [3] |

| Solubilized Cyclo(His-Pro) Binding Sites | Rat Liver Membranes | [3H]Cyclo(His-Pro) | 17 | 0.038 | [4] |

Table 2: Effects of Cyclo(His-Pro) on Endocrine Secretion

| Secretion Product | System | Effect | Concentration/Dose | % Inhibition/Stimulation | Reference(s) |

| Prolactin (PRL) | Lactating Rat (in vivo) | Inhibition | 200-800 ng/min for 5 min | Dose-dependent reduction | [1][5] |

| Prolactin (PRL) | Rat Pituitary Cells (in vitro) | Inhibition | 1-100 nM | - | [6] |

| Prolactin (PRL) | Rat Pituitary Cells (in vitro) | Stimulation | 1 and 10 µM | - | [6] |

| Pancreatic Secretion (Protein) | Rat (in vivo, 2-DG stimulated) | Inhibition | 5.5 nmol·kg-1·h-1 | ~78% | [4] |

| Pancreatic Secretion (Sodium) | Rat (in vivo, 2-DG stimulated) | Inhibition | 5.5 nmol·kg-1·h-1 | ~68% | [4] |

| Pancreatic Secretion (Bicarbonate) | Rat (in vivo, 2-DG stimulated) | Inhibition | 5.5 nmol·kg-1·h-1 | ~57% | [4] |

| Growth Hormone (GH) | Common Carp Pituitary Cells (in vitro) | Stimulation | Dose-dependent | - | [7] |

Table 3: Effects of Cyclo(His-Pro) on Cellular Processes

| Process | Cell Line | Effect | IC50 | Concentration | % Effect | Reference(s) |

| GAPC1 Activity | Arabidopsis | Inhibition | ~200 µM | - | - | |

| Cell Viability (H2O2-induced toxicity) | PC12 cells | Protection | - | 50 µM | Significant protection | [5] |

| Dopamine Uptake | Rat Hypothalamus | Inhibition | - | Dose-dependent | - | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Cyclo(His-Pro).

Radioimmunoassay (RIA) for Cyclo(His-Pro) in Brain Tissue

This protocol is adapted from methodologies described for the detection of Cyclo(His-Pro) in rat brain extracts[8][9].

Objective: To quantify the concentration of Cyclo(His-Pro) in brain tissue.

Materials:

-

Rat brain tissue

-

Perchloric acid (PCA)

-

Potassium carbonate (K2CO3)

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

[125I]-labeled Cyclo(His-Pro) (tracer)

-

Cyclo(His-Pro) standard solutions

-

Rabbit anti-Cyclo(His-Pro) primary antibody

-

Goat anti-rabbit secondary antibody

-

Polyethylene glycol (PEG)

-

Gamma counter

Procedure:

-

Tissue Extraction:

-

Homogenize frozen brain tissue in 10 volumes of 0.1 M PCA.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Neutralize the supernatant with 3 M K2CO3.

-

Centrifuge to remove the precipitate and collect the supernatant.

-

-

Assay Procedure:

-

Prepare a standard curve using serial dilutions of Cyclo(His-Pro) standard solutions.

-

In assay tubes, add 100 µL of standard or sample, 100 µL of primary antibody (diluted in PBS with 0.1% BSA), and 100 µL of tracer.

-

Vortex and incubate at 4°C for 24 hours.

-

Add 100 µL of secondary antibody and incubate at 4°C for 2 hours.

-

Add 1 mL of 6% PEG in PBS and vortex.

-

Centrifuge at 3,000 x g for 30 minutes at 4°C.

-

Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound tracer against the concentration of unlabeled Cyclo(His-Pro).

-

Determine the concentration of Cyclo(His-Pro) in the samples by interpolating their bound tracer percentage on the standard curve.

-

Western Blot for Nrf2 Nuclear Translocation in PC12 Cells

This protocol is based on studies investigating the effect of Cyclo(His-Pro) on the Nrf2 signaling pathway in PC12 cells[3][5].

Objective: To determine the effect of Cyclo(His-Pro) on the translocation of Nrf2 from the cytoplasm to the nucleus.

Materials:

-

PC12 cells

-

Cyclo(His-Pro)

-

Cell lysis buffer for nuclear and cytoplasmic extraction

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture PC12 cells in appropriate media.

-

Treat cells with Cyclo(His-Pro) at the desired concentration and for the specified duration.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest cells and perform subcellular fractionation using a commercial kit or a standard protocol to separate nuclear and cytoplasmic extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each fraction using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B, anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for Nrf2, Lamin B, and GAPDH.

-

Normalize the Nrf2 signal in the nuclear fraction to the Lamin B signal and the Nrf2 signal in the cytoplasmic fraction to the GAPDH signal.

-

Compare the nuclear-to-cytoplasmic ratio of Nrf2 in treated versus untreated cells.

-

Cell Viability (MTT) Assay for Neuroprotection in PC12 Cells

This protocol is a standard method to assess the neuroprotective effects of Cyclo(His-Pro) against oxidative stress-induced cell death in PC12 cells[5].

Objective: To evaluate the ability of Cyclo(His-Pro) to protect PC12 cells from cytotoxicity induced by an oxidative agent (e.g., H2O2).

Materials:

-

PC12 cells

-

96-well plates

-

Cyclo(His-Pro)

-

Hydrogen peroxide (H2O2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed PC12 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of Cyclo(His-Pro) for a specified duration (e.g., 24 hours).

-

Induce oxidative stress by adding H2O2 at a predetermined toxic concentration for a defined period. Include control wells (untreated) and H2O2-only wells.

-

-

MTT Incubation:

-

Remove the treatment medium and add MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Plot cell viability against the concentration of Cyclo(His-Pro) to determine the dose-dependent protective effect.

-

Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Signaling Pathways

Figure 1: Enzymatic conversion of TRH to Cyclo(His-Pro).

Figure 2: Cyclo(His-Pro) activates the Nrf2 signaling pathway.

Figure 3: Cyclo(His-Pro) inhibits the NF-κB signaling pathway.

Experimental Workflows

Figure 4: Experimental workflow for Radioimmunoassay (RIA).

Figure 5: Experimental workflow for Western Blot analysis.

Conclusion

Cyclo(His-Pro), a stable metabolite of TRH, demonstrates a wide array of biological activities that are distinct from its parent hormone. Its neuroprotective, anti-inflammatory, and endocrine-modulating effects, mediated through pathways such as Nrf2/NF-κB, highlight its potential as a therapeutic agent for a variety of conditions. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate further investigation into the promising biology of Cyclo(His-Pro). The provided methodologies and data serve as a foundation for researchers and drug development professionals to design and execute robust studies aimed at unlocking the full therapeutic potential of this intriguing cyclic dipeptide.

References

- 1. Histidyl-proline-diketopiperazine (cyclo-his-pro) inhibits the suckling- and domperidone-induced transformation of prolactin in the lactating rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cyclo(His-Pro) up-regulates heme oxygenase 1 via activation of Nrf2-ARE signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclo (His-Pro): a selective inhibitor of rat prolactin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Specific radioimmunoassay of cyclo (His-Pro), a biologically active metabolite of thyrotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distribution and metabolism of cyclo (His-Pro): a new member of the neuropeptide family - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Presence of Cyclo(His-Pro) in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(His-Pro) (CHP), a cyclic dipeptide, is an endogenously produced molecule within the central nervous system (CNS) with a growing body of evidence supporting its role as a neuromodulator with neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the endogenous presence of Cyclo(His-Pro) in the CNS, focusing on its biosynthesis, distribution, and quantification. It also delves into the key signaling pathways it modulates and provides detailed experimental methodologies for its study. While the L-enantiomer, Cyclo(L-His-Pro), is well-documented, the endogenous presence of its D-enantiomer, Cyclo(D-His-Pro), in the CNS has not been established in the current scientific literature.

Biosynthesis and Distribution of Cyclo(L-His-Pro) in the CNS

Cyclo(L-His-Pro) is primarily formed as a metabolite of Thyrotropin-Releasing Hormone (TRH).[1][2] The biosynthesis is a two-step process:

-

Enzymatic Cleavage: The enzyme pyroglutamyl aminopeptidase (B13392206) cleaves the N-terminal pyroglutamic acid from TRH (pGlu-His-Pro-NH2).[2]

-

Non-enzymatic Cyclization: The resulting dipeptide, His-Pro-NH2, undergoes a spontaneous, non-enzymatic cyclization to form the stable diketopiperazine structure of Cyclo(L-His-Pro).[2][3]

While TRH is a significant precursor, evidence suggests that a substantial portion of Cyclo(L-His-Pro) may be synthesized de novo through pathways independent of TRH metabolism.[2]

Cyclo(L-His-Pro) is ubiquitously distributed throughout the CNS, with varying concentrations in different brain regions.[4][5] It is also found in the cerebrospinal fluid (CSF), indicating its transport and potential for widespread neuromodulatory action within the CNS.[1][6]

Quantitative Data on Cyclo(L-His-Pro) in the CNS

The concentration of Cyclo(L-His-Pro) has been quantified in various CNS compartments in both human and animal models. The following tables summarize the available quantitative data.

Table 1: Concentration of Cyclo(L-His-Pro) in Human Brain Regions

| Brain Region | Concentration (ng/mg protein) |

| Pituitary Stalk-Median Eminence | 2.2 |

| Olfactory Bulbs | 0.180 |

| Cerebellar Hemisphere | 0.168 |

| Whole Hypothalamus | 0.105 |

| Hippocampus | 0.080 |

| Occipital Cortex | 0.079 |

Data extracted from a study on adult human brain tissues obtained at autopsy.[5]

Table 2: Concentration of Cyclo(L-His-Pro) in Rat Brain

| Brain Region/Tissue | Concentration |

| Whole Brain | 35-61 pmols/brain |

| Pancreatic Islets | 2023 pg/mg protein |

Data from radioimmunoassay studies in rats.[4][7]

Table 3: Concentration of Cyclo(L-His-Pro) in Human Cerebrospinal Fluid (CSF)

| Condition | Concentration Change |

| Never-medicated Schizophrenics | 53% increase compared to controls |

| Medicated Schizophrenics | 25% increase compared to controls |

Findings from a study on CSF levels in schizophrenia.[6] Absolute concentrations were not provided in the abstract.

The Endogenous Presence of Cyclo(D-His-Pro) in the CNS

A thorough review of the scientific literature did not yield any direct evidence for the endogenous presence, biosynthesis, or physiological function of Cyclo(D-His-Pro) in the mammalian central nervous system. While the existence of other D-amino acid-containing peptides in the CNS is known, specific research on endogenous Cyclo(D-His-Pro) is currently lacking. The biosynthesis of some D-amino acid containing peptides occurs via non-ribosomal peptide synthetases (NRPSs), but this has not been demonstrated for Cyclo(D-His-Pro) in the CNS.[8]

Signaling Pathways Modulated by Cyclo(L-His-Pro)

Cyclo(L-His-Pro) exerts its neuroprotective and anti-inflammatory effects by modulating key intracellular signaling pathways, most notably the Nrf2-NF-κB pathway.[2][9]

-

Nrf2 Activation: Cyclo(L-His-Pro) activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which is a master regulator of the antioxidant response.[2]

-

NF-κB Inhibition: By activating Nrf2, Cyclo(L-His-Pro) indirectly inhibits the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] This crosstalk between Nrf2 and NF-κB is a critical mechanism for maintaining cellular homeostasis and mitigating neuroinflammation.[11][12]

Below is a diagram illustrating the Nrf2-NF-κB signaling pathway and the influence of Cyclo(L-His-Pro).

Experimental Protocols

Accurate quantification of Cyclo(L-His-Pro) in CNS tissues and fluids is crucial for understanding its physiological and pathological roles. Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary methods employed for this purpose.

General Workflow for Cyclo(L-His-Pro) Analysis from CNS Tissue

The following diagram outlines a typical workflow for the extraction and analysis of neuropeptides like Cyclo(L-His-Pro) from brain tissue.

Detailed Methodology for Radioimmunoassay (RIA)

While a highly specific, step-by-step protocol for Cyclo(L-His-Pro) RIA is often proprietary to the developing lab, the following provides a detailed, generalized methodology based on established principles for neuropeptide RIAs.[13]

1. Reagent Preparation:

-

Assay Buffer: Phosphate-buffered saline (PBS) with a protein carrier (e.g., 0.1% gelatin or bovine serum albumin) and a protease inhibitor cocktail.

-

Standard Curve: Prepare serial dilutions of a known concentration of synthetic Cyclo(L-His-Pro) in assay buffer.

-

Radiolabeled Tracer: 125I-labeled Cyclo(L-His-Pro) or a suitable analog.

-

Primary Antibody: A highly specific polyclonal or monoclonal antibody raised against Cyclo(L-His-Pro).

-

Secondary Antibody: An anti-IgG antibody (e.g., goat anti-rabbit IgG) for precipitation.

-

Precipitating Reagent: Polyethylene glycol (PEG) solution.

2. Assay Procedure:

-

Pipette standards, controls, and prepared CNS tissue extracts into appropriately labeled tubes.

-

Add a specific volume of the primary antibody to each tube (except for non-specific binding tubes).

-

Vortex and incubate for 24 hours at 4°C.

-

Add the radiolabeled tracer to all tubes.

-

Vortex and incubate for another 24 hours at 4°C.

-

Add the secondary antibody and precipitating reagent to all tubes (except total count tubes).

-

Vortex and incubate for 1-2 hours at 4°C.

-

Centrifuge the tubes to pellet the antibody-bound complex.

-

Decant the supernatant.

-

Measure the radioactivity of the pellet using a gamma counter.

3. Data Analysis:

-

Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards.

-

Determine the concentration of Cyclo(L-His-Pro) in the samples by interpolating their percentage of bound tracer on the standard curve.

Detailed Methodology for LC-MS/MS Quantification

LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules like Cyclo(L-His-Pro) in complex biological matrices such as CSF.[14][15][16]

1. Sample Preparation (for CSF):

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing a suitable internal standard (e.g., isotopically labeled Cyclo(L-His-Pro)) to the CSF sample.

-

Vortex and Centrifuge: Thoroughly mix the sample and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C18 column is typically used for the separation of small polar molecules.

-

Mobile Phase: A gradient elution using water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

-

Flow Rate and Temperature: Optimized based on the column dimensions and desired separation.

3. Mass Spectrometry (MS/MS) Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for peptides.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Cyclo(L-His-Pro) Transition: The specific m/z values for the precursor and product ions need to be determined by direct infusion of a standard solution.

-

Internal Standard Transition: A corresponding transition is monitored for the isotopically labeled internal standard.

-

-

Optimization: Parameters such as declustering potential, collision energy, and cell exit potential are optimized for maximum signal intensity for each transition.

4. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Quantify Cyclo(L-His-Pro) in the CSF samples by applying the peak area ratio to the regression equation of the calibration curve.

Conclusion

Cyclo(L-His-Pro) is an endogenously produced cyclic dipeptide with a significant presence and important neuromodulatory functions within the central nervous system. Its role in neuroprotection and anti-inflammation, primarily through the modulation of the Nrf2-NF-κB signaling pathway, makes it a compelling target for further research and potential therapeutic development for neurodegenerative diseases. While robust methods for the quantification of Cyclo(L-His-Pro) exist, the endogenous presence of its D-enantiomer in the CNS remains to be demonstrated. Future research should focus on elucidating the full spectrum of its biosynthesis and signaling pathways, as well as exploring its therapeutic potential in various neurological disorders.

References

- 1. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distribution and metabolism of cyclo (His-Pro): a new member of the neuropeptide family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for the presence of immunoreactive histidyl-proline diketopiperazine [cyclo (His-Pro)] in the adult human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increased cerebrospinal fluid cyclo(His-Pro) content in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histidyl-proline diketopiperazine cyclo (His-Pro): identification and characterization in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Specific radioimmunoassay of cyclo (His-Pro), a biologically active metabolite of thyrotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development and validation of sensitive LC-MS/MS assays for quantification of HP-β-CD in human plasma and CSF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and Validation of an LC-MS/MS Method for the Quantitative Determination of Contezolid in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Biosynthesis of Cyclo(D-His-Pro) in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(D-His-Pro) is the D-enantiomer of the endogenously produced cyclic dipeptide Cyclo(L-His-Pro). While the biosynthesis of Cyclo(L-His-Pro) from Thyrotropin-Releasing Hormone (TRH) is well-documented, a dedicated enzymatic pathway for the synthesis of Cyclo(D-His-Pro) in mammals has not been identified. This technical guide explores the current understanding and leading hypotheses regarding the origin of Cyclo(D-His-Pro) in mammalian systems. The primary focus is on two main putative pathways: exogenous production by gut microbiota with subsequent absorption, and the potential for non-enzymatic racemization of the endogenously produced Cyclo(L-His-Pro). This document provides a comprehensive overview of the available evidence, quantitative data, detailed experimental protocols for investigation, and diagrams of the proposed pathways and workflows.

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of compounds with diverse biological activities. Cyclo(L-His-Pro) is an endogenous cyclic dipeptide found in various mammalian tissues and fluids, including the brain, gastrointestinal tract, blood, and cerebrospinal fluid.[1][2] It is primarily known as a metabolite of Thyrotropin-Releasing Hormone (TRH).[3] The presence and biological significance of its D-enantiomer, Cyclo(D-His-Pro), are less understood. Given that D-amino acids and their derivatives can have unique physiological roles, understanding the origin of Cyclo(D-His-Pro) is of significant interest for researchers in neuroscience, endocrinology, and drug development. This guide consolidates the current knowledge and proposes avenues for future research into the biosynthesis of this intriguing molecule.

The Established Biosynthesis of Cyclo(L-His-Pro) in Mammals

The canonical pathway for Cyclo(L-His-Pro) formation is intricately linked to the metabolism of TRH (pGlu-His-Pro-NH2).

Enzymatic Cleavage of TRH

The initial and rate-limiting step in the formation of Cyclo(L-His-Pro) from TRH is the enzymatic removal of the N-terminal pyroglutamyl residue. This reaction is catalyzed by pyroglutamyl aminopeptidase (B13392206) II (PPII) , also known as thyroliberinase.[4][5] PPII is a membrane-bound metalloenzyme with a high degree of specificity for TRH.[4][6]

Non-Enzymatic Cyclization

Following the action of PPII, the resulting dipeptide, L-histidyl-L-prolineamide (His-Pro-NH2), undergoes a spontaneous, non-enzymatic intramolecular cyclization to form the stable cyclic dipeptide, Cyclo(L-His-Pro).[7]

It has been suggested that not all endogenous Cyclo(L-His-Pro) is derived from TRH, with the TRH prohormone, which contains multiple copies of the TRH sequence, being a potential alternative precursor.[3]

Putative Biosynthetic Pathways of Cyclo(D-His-Pro) in Mammals

As mammals are not known to possess a dedicated enzymatic machinery for the de novo synthesis of D-histidine, the presence of Cyclo(D-His-Pro) likely arises from alternative mechanisms.

Hypothesis 1: Exogenous Origin from Gut Microbiota

A compelling hypothesis for the origin of Cyclo(D-His-Pro) is its production by the gut microbiota and subsequent absorption by the host.

-

Microbial Production of Cyclic Dipeptides: Gut bacteria are known to produce a wide array of metabolites, including cyclic dipeptides.[8] Some gut microbes possess the enzymatic machinery to synthesize D-amino acids and incorporate them into peptides.

-

Absorption of Cyclic Dipeptides: While the intestinal absorption of peptides is generally limited, some cyclic dipeptides can be absorbed from the gastrointestinal tract.[9][10][11] The cyclic nature of these molecules provides resistance to degradation by proteases.[9] However, studies have suggested that the absorption of Cyclo(His-Pro) by oligopeptide transporters may be limited.[12] Further research is needed to elucidate the specific mechanisms of Cyclo(D-His-Pro) absorption.

Hypothesis 2: Non-Enzymatic Racemization

Another possibility is the non-enzymatic conversion of the endogenously produced Cyclo(L-His-Pro) to its D-isomer.

-

Racemization of Amino Acid Residues: The chiral centers of amino acids can undergo racemization (conversion from L- to D-isomer or vice versa) under certain physicochemical conditions, such as changes in pH and temperature.[13] Histidine is among the amino acids that are more susceptible to racemization during peptide synthesis.[14]

-

Potential for In Vivo Racemization: While the conditions for significant racemization are often harsh, it is plausible that over time and under specific local microenvironments within the body, a small percentage of Cyclo(L-His-Pro) could convert to Cyclo(D-His-Pro). Further studies are required to determine if this process occurs at a physiologically relevant rate.

Quantitative Data

The following tables summarize the available quantitative data for Cyclo(L-His-Pro) levels and the kinetic parameters of the key enzyme in its biosynthesis. Data specific to Cyclo(D-His-Pro) is currently unavailable in the literature.

Table 1: Concentrations of Cyclo(L-His-Pro) in Mammalian Tissues and Fluids

| Species | Tissue/Fluid | Concentration | Reference |

| Human | Plasma | 829 ± 64 pg/ml | [15] |

| Human | Plasma (after 90 min at 25°C) | 1085 ± 34 pg/ml | [15] |

| Rat | Brain | 35-61 pmol/brain | [16] |

| Rat | Pancreatic Islets | 2023 pg/mg protein | [2] |

Table 2: Kinetic Parameters of Pyroglutamyl Aminopeptidase II (PPII)

| Enzyme Source | Substrate | Km | Vmax | Reference |

| Guinea-pig brain synaptosomes | TRH | 19.8 µM | 0.295 nmol/min/cm | [12] |

Signaling Pathways

While direct evidence for the signaling pathways of Cyclo(D-His-Pro) is lacking, the known pathways for Cyclo(L-His-Pro) provide a strong foundation for future investigation. Cyclo(L-His-Pro) is known to exert anti-inflammatory and cytoprotective effects through the modulation of the Keap1-Nrf2 and NF-κB signaling pathways.

-

Nrf2 Activation: Cyclo(L-His-Pro) can induce the nuclear translocation of Nrf2, leading to the expression of antioxidant response element (ARE)-driven genes and protecting cells from oxidative stress.

-

NF-κB Inhibition: By activating the Nrf2 pathway, Cyclo(L-His-Pro) can suppress the pro-inflammatory NF-κB signaling cascade.

It is hypothesized that Cyclo(D-His-Pro) may interact with these or other signaling pathways, potentially with different affinity or efficacy compared to its L-isomer.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biosynthesis and biological activity of Cyclo(D-His-Pro).

Chiral Separation and Quantification of Cyclo(His-Pro) Isomers

Objective: To separate and quantify Cyclo(L-His-Pro) and Cyclo(D-His-Pro) in biological samples.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Homogenize tissue samples in an appropriate buffer.

-

Perform solid-phase extraction (SPE) to remove interfering substances.

-

Lyophilize the extracted samples.

-

-

Chromatographic Conditions:

-

Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD).[17]

-

Mobile Phase: A mixture of n-hexane and a polar organic solvent (e.g., 2-propanol or ethanol). For basic compounds like Cyclo(His-Pro), the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is recommended. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) can be used.[17]

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

-

Quantification:

-

Generate a standard curve using known concentrations of synthetic Cyclo(L-His-Pro) and Cyclo(D-His-Pro).

-

Calculate the concentration of each isomer in the biological samples by comparing their peak areas to the standard curve.

-

In Vitro Gut Microbiota Fermentation

Objective: To determine if human gut microbiota can produce Cyclo(D-His-Pro).

Methodology:

-

Fecal Sample Collection and Preparation:

-

Collect fresh fecal samples from healthy human donors.

-

Prepare a fecal slurry by homogenizing the samples in a pre-reduced anaerobic buffer.

-

-

In Vitro Fermentation:

-

In an anaerobic chamber, inoculate a basal nutrient medium with the fecal slurry.

-

Supplement the medium with L-histidine and L-proline.

-

Incubate the cultures at 37°C for a defined period (e.g., 24-48 hours).

-

-

Sample Analysis:

-

At various time points, collect aliquots of the fermentation broth.

-

Centrifuge to remove bacterial cells.

-

Analyze the supernatant for the presence of Cyclo(D-His-Pro) and Cyclo(L-His-Pro) using Chiral HPLC-MS/MS.

-

Assessment of Nrf2 Activation

Objective: To evaluate the ability of Cyclo(D-His-Pro) to activate the Nrf2 signaling pathway.

Methodology: Luciferase Reporter Assay

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or HepG2) in appropriate media.

-

Co-transfect the cells with a luciferase reporter plasmid containing an Antioxidant Response Element (ARE) promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment:

-

Treat the transfected cells with varying concentrations of Cyclo(D-His-Pro), Cyclo(L-His-Pro) (as a positive control), and a vehicle control.

-

-

Luciferase Assay:

-

After a suitable incubation period (e.g., 24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold induction of ARE-luciferase activity relative to the vehicle control.

-

Assessment of NF-κB Inhibition

Objective: To determine if Cyclo(D-His-Pro) can inhibit NF-κB signaling.

Methodology: Immunofluorescence Staining for p65 Nuclear Translocation

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) on glass coverslips.

-

Pre-treat the cells with varying concentrations of Cyclo(D-His-Pro) for a defined period (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

-

Immunofluorescence Staining:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).

-

Incubate the cells with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Image Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

-

Mandatory Visualizations

Biosynthesis Pathways

Caption: Proposed biosynthetic pathways for Cyclo(D-His-Pro) in mammals.

Experimental Workflow for Chiral Analysis

Caption: Workflow for chiral separation and quantification of Cyclo(His-Pro) isomers.

Signaling Pathway Modulation

Caption: Putative modulation of Nrf2 and NF-κB signaling by Cyclo(D-His-Pro).

Conclusion and Future Directions

The biosynthesis of Cyclo(D-His-Pro) in mammals remains an open area of research. Current evidence points towards an exogenous origin from gut microbiota or non-enzymatic racemization of the L-isomer, rather than a dedicated endogenous synthetic pathway. Further investigation is required to definitively elucidate the source of this D-enantiomer. The experimental protocols outlined in this guide provide a framework for future studies aimed at:

-

Confirming the production of Cyclo(D-His-Pro) by specific species of human gut bacteria.

-

Investigating the mechanisms of Cyclo(D-His-Pro) absorption across the intestinal barrier.

-

Determining the physicochemical conditions under which Cyclo(L-His-Pro) may undergo racemization in a biological context.

-

Elucidating the specific signaling pathways modulated by Cyclo(D-His-Pro) and comparing its bioactivity to that of Cyclo(L-His-Pro).

A deeper understanding of the biosynthesis and biological functions of Cyclo(D-His-Pro) will be invaluable for the development of novel therapeutic strategies targeting a range of physiological and pathological processes.

References

- 1. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histidyl-proline diketopiperazine cyclo (His-Pro): identification and characterization in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Is all cyclo(His-Pro) derived from thyrotropin-releasing hormone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyroglutamyl-peptidase II - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vivo.weill.cornell.edu [vivo.weill.cornell.edu]

- 9. Orally Absorbed Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Intestinal absorption of stable cyclic dipeptides by the oligopeptide transporter in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Radioimmunoassay of cyclo(His-Pro) in unextracted human plasma: report of a normal range and definition of factors critical for successful assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. chromatographyonline.com [chromatographyonline.com]

Cyclo(D-His-Pro) mechanism of action in neurons

An In-depth Technical Guide to the Neuronal Mechanism of Action of Cyclo(His-Pro)

Abstract

Cyclo(His-Pro), also known as histidyl-proline diketopiperazine (CHP), is an endogenous cyclic dipeptide with significant neuroprotective properties.[1] Formed from the metabolism of Thyrotropin-Releasing Hormone (TRH) or from dietary sources, it readily crosses the blood-brain barrier and exerts a range of effects within the central nervous system.[2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of Cyclo(His-Pro) in neurons, with a focus on its role in combating common drivers of neurodegeneration. The primary mechanism involves the modulation of the Nrf2-NF-κB signaling axis, through which Cyclo(His-Pro) orchestrates a potent antioxidant and anti-inflammatory response.[5][6] It mitigates oxidative stress, glutamate-induced excitotoxicity, calcium overload, and endoplasmic reticulum (ER) stress.[2][6] This document synthesizes current research, presents quantitative data in tabular format, details key experimental protocols, and provides visual diagrams of core signaling pathways and workflows to support researchers, scientists, and drug development professionals in the field of neurotherapeutics.

A note on stereochemistry: The majority of available literature refers to the endogenous L-isomer, Cyclo(L-His-Pro), often written simply as Cyclo(His-Pro) or CHP. This guide focuses on the mechanisms described for this compound. Cyclo(D-His-Pro) is a stereoisomer, and while it is available for research, detailed mechanistic studies comparable to its L-counterpart are not as prevalent in the provided search results.[7]

Core Mechanism of Action: The Nrf2-NF-κB Signaling Axis

The most well-documented mechanism of action for Cyclo(His-Pro) in neurons is its ability to modulate the interconnected Nrf2 and NF-κB signaling pathways.[8] These pathways are critical regulators of cellular responses to oxidative stress and inflammation, respectively.[9]

-

Activation of the Nrf2 Antioxidant Response: Cyclo(His-Pro) functions as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][8][10] Nrf2 is a transcription factor that governs the expression of a wide array of antioxidant and cytoprotective genes.[9] Upon activation by Cyclo(His-Pro), Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[2] This leads to the upregulation of several critical defense systems:

-

Heme Oxygenase-1 (HO-1): An enzyme that exerts potent anti-inflammatory and antioxidant effects.[6]

-

Glutathione System: Enhances the expression of glutathione-synthesizing and regenerating enzymes, boosting the cell's primary antioxidant buffer.[2]

-

Thioredoxin System: Upregulates genes related to the thioredoxin system, which is crucial for regulating the redox status of proteins involved in signal transduction.[2]

-

-

Inhibition of the NF-κB Pro-inflammatory Pathway: There is a well-established crosstalk between the Nrf2 and Nuclear Factor-kappa B (NF-κB) pathways.[8][9] The activation of the Nrf2/HO-1 axis by Cyclo(His-Pro) leads to the suppression of the pro-inflammatory NF-κB signaling pathway.[8] NF-κB is normally held inactive in the cytoplasm by its inhibitor, IκBα.[11] Pro-inflammatory stimuli trigger the degradation of IκBα, allowing NF-κB to move to the nucleus and activate the transcription of inflammatory genes.[11] Cyclo(His-Pro), through its Nrf2-mediated effects, prevents this nuclear accumulation of NF-κB, thereby exerting a significant anti-inflammatory effect.[8]

Key Neuroprotective Effects

Cyclo(His-Pro) counters several common mechanisms of neuronal damage and dysfunction that are hallmarks of neurodegenerative diseases.[2][5]

Attenuation of Oxidative and Nitrosative Stress

Neurons are highly susceptible to oxidative stress due to their high metabolic rate and terminally-differentiated state.[2] Cyclo(His-Pro) has been demonstrated to protect dopaminergic PC12 cells from oxidative insults induced by various toxins, including rotenone, paraquat, and β-amyloid.[2] Its protective actions include reducing the production of reactive oxygen species (ROS) and nitric oxide (NO) and preventing the depletion of intracellular glutathione.[2]

Mitigation of Excitotoxicity and Calcium Overload

Excitotoxicity, primarily mediated by the neurotransmitter glutamate (B1630785), leads to excessive calcium influx into neurons, triggering cell death pathways.[2] In studies using dopaminergic PC12 cells, pre-treatment with Cyclo(His-Pro) significantly reversed robust increases in intracellular calcium levels caused by high concentrations of glutamate and hydrogen peroxide, thereby increasing cell survival.[2]

Regulation of Endoplasmic Reticulum (ER) Stress

The ER is critical for protein folding and calcium storage.[2] Disruption of these functions leads to ER stress, which is implicated in neurodegenerative diseases.[6] Cyclo(His-Pro) has been shown to counteract ER stress in microglial cells.[6][11] It induces a protective Unfolded Protein Response (UPR) by activating transducers like eIF2α, which helps cells manage the stress and reduces the expression of pro-apoptotic proteins.[6][11]

Interaction with the Dopaminergic System

The relationship between Cyclo(His-Pro) and the dopaminergic system is complex. While some reports describe its activities as being related to a presynaptic dopaminergic mechanism, direct effects on dopamine (B1211576) release are not consistently observed.[10][12]

| Experimental Finding | Model System | Dosage / Conditions | Conclusion | Citation |

| No significant change in extracellular dopamine (DA) or its metabolites (DOPAC, HVA). | In vivo microdialysis in anesthetized rats. | 0.1-10 mg/kg IP and 0.3 mg/kg i.v. | Systemic administration of Cyclo(His-Pro) alone does not appear to modify striatal dopaminergic neurotransmission. | [13] |

| Attenuation of d-amphetamine-induced increase in dopamine levels. | In vivo microdialysis in rats. | Pretreatment with 0.5 mg/kg SC of Cyclo(His-Pro) followed by 5 mg/kg IP of d-amphetamine. | May suggest an effect on dopamine depletion or tyrosine hydroxylase inhibition, rather than a direct interaction with dopamine release or reuptake. | [14] |

| Dissociation from amphetamine-like effects. | Behavioral tests (food intake, locomotor activity) and binding assays in rats. | Peripheral administration. | Cyclo(His-Pro) is not an amphetamine-like peptide; it does not induce the same behavioral effects as amphetamine. | [15] |

Experimental Protocols

The neuroprotective effects of Cyclo(His-Pro) have been validated through various in vitro and in vivo experimental models.

In Vitro Neuroprotection Assay (General Protocol)

-

Cell Lines: Dopaminergic PC12 cells (rat pheochromocytoma) are commonly used to model dopaminergic neurons and study oxidative stress.[2] Murine microglial BV-2 cells are used for investigating anti-inflammatory effects and ER stress.[6][8]

-

Methodology:

-

Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.

-

Pre-treatment: Cells are pre-treated with a range of concentrations of Cyclo(His-Pro) for a specified duration (e.g., 1-24 hours) before the insult.

-

Induction of Injury: A neurotoxic agent is added to the culture medium to induce a specific type of cellular stress. Examples include:

-

Assessment of Outcome: After the incubation period, various endpoints are measured to quantify the protective effect of Cyclo(His-Pro).

-

Cell Viability: Assessed using methods like MTT or LDH release assays.

-

ROS Production: Measured using fluorescent probes like DCFH-DA.

-

Gene/Protein Expression: Analyzed via qPCR or Western blotting for key markers like Nrf2, HO-1, and NF-κB.

-

-

In Vivo Models

-

Microdialysis: This technique is used in anesthetized rats to measure real-time changes in extracellular neurotransmitter levels in specific brain regions, such as the striatum.[13][14] A probe is inserted into the target area, and dialysate samples are collected and analyzed by HPLC to quantify dopamine and its metabolites.[14]

-

Mouse Ear Edema Model: To confirm in vivo anti-inflammatory activity, TPA is applied to a mouse's ear to induce inflammation and edema.[8] The effect of co-administered or pre-administered Cyclo(His-Pro) on reducing the swelling is then measured.[8]

Summary and Future Directions

Cyclo(His-Pro) is a promising neuroprotective agent with a well-defined primary mechanism of action centered on the activation of the Nrf2 antioxidant pathway and the subsequent inhibition of NF-κB-mediated inflammation.[2][8] Its ability to also counter excitotoxicity and ER stress further highlights its therapeutic potential for complex neurodegenerative disorders where these pathological processes are intertwined.[2][6]

While its antioxidant and anti-inflammatory roles are clearly established, further research is needed to:

-

Fully elucidate its interactions with neurotransmitter systems, particularly the dopaminergic system.

-

Identify its direct molecular targets and receptors within neurons.

-

Explore the therapeutic efficacy of Cyclo(His-Pro) and its synthetic mimetics in a broader range of animal models of neurodegenerative diseases.[10]

This cyclic dipeptide represents a valuable lead compound in the development of new therapies aimed at preserving and restoring neuronal function in the face of degenerative pathologies.[2][5]

References

- 1. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Radioactively iodinated cyclo(His-Pro) crosses the blood-brain barrier and reverses ethanol-induced narcosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Food contains the bioactive peptide, cyclo(His-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Cyclo(His-Pro) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of two diketopiperazines, cyclo (His-Pro) and cyclo (Asp-Phe), on striatal dopamine: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclo (His-Pro), d-amphetamine and striatal dopamine: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Does cyclo(His-Pro) act like amphetamine? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Activation of the Nrf2 Signaling Pathway by Cyclo(D-His-Pro)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and experimental validation of the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by the cyclic dipeptide, Cyclo(D-His-Pro). This document details the core signaling cascade, presents quantitative data from key studies, outlines detailed experimental protocols for validation, and provides visual representations of the involved pathways and workflows.

Core Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2][3] The activation of the Nrf2 pathway by Cyclo(D-His-Pro) is a critical mechanism for cellular protection against oxidative stress.[1][4] This process involves the phosphorylation of Nrf2, its dissociation from Keap1, and its translocation to the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[2][5] This leads to the upregulation of a battery of cytoprotective genes, including those encoding antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[6][7][8]

Studies have indicated that the signaling mechanism for Cyclo(D-His-Pro)-mediated Nrf2 activation involves the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][4] Pharmacological inhibition of p38 MAPK has been shown to partially prevent the nuclear translocation of Nrf2 and the subsequent cytoprotective effects induced by Cyclo(D-His-Pro).[1][4]

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of Cyclo(D-His-Pro) on the Nrf2 pathway and its downstream targets.

Table 1: Effect of Cyclo(D-His-Pro) on Nrf2 Nuclear Translocation and Target Gene Expression

| Parameter | Cell Line | Treatment | Fold Change (vs. Control) | Reference |

| Nuclear Nrf2 Protein | PC12 | 50 µM Cyclo(D-His-Pro) for 24h, then 100 µM H₂O₂ | Significant Increase | [1] |

| HO-1 mRNA | PC12 | 50 µM Cyclo(D-His-Pro) | ~2.5 | [1] |

| NQO1 mRNA | PC12 | 50 µM Cyclo(D-His-Pro) | ~2.0 | [1] |

| GCLC mRNA | PC12 | 50 µM Cyclo(D-His-Pro) | ~1.8 | [1] |

Table 2: Cytoprotective Effects of Cyclo(D-His-Pro) Against Various Toxic Insults

| Toxic Insult | Parameter Measured | Effect of Cyclo(D-His-Pro) | Reference |

| 10 mM Glutamate | Cell Viability | Increased | [1] |

| GSH Concentration | Increased | [1] | |

| NO Production | Decreased | [1] | |

| ROS Production | Decreased | [1] | |

| 100 µM Rotenone | Cell Viability | Increased | [1] |

| GSH Concentration | Increased | [1] | |

| NO Production | Decreased | [1] | |

| ROS Production | Decreased | [1] | |

| 100 µM Paraquat | Cell Viability | Increased | [1] |

| GSH Concentration | Increased | [1] | |

| NO Production | Decreased | [1] | |

| ROS Production | Decreased | [1] | |

| 25 µM β-amyloid 25-35 | Cell Viability | Increased | [1] |

| GSH Concentration | Increased | [1] | |

| NO Production | Decreased | [1] | |

| ROS Production | Decreased | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the activation of the Nrf2 signaling pathway by Cyclo(D-His-Pro).

Western Blot for Nrf2 Nuclear Translocation

This protocol details the procedure for separating nuclear and cytosolic fractions to determine the translocation of Nrf2 to the nucleus following treatment with Cyclo(D-His-Pro).

-

Cell Culture and Treatment:

-

Plate PC12 cells and grow to 80-90% confluency.

-

Treat cells with 50 µM Cyclo(D-His-Pro) or vehicle control for 24 hours.

-

Induce oxidative stress with 100 µM H₂O₂ for a specified time, if required by the experimental design.

-

-

Nuclear and Cytosolic Fractionation:

-

Wash cells with ice-cold Tris-buffered saline.

-

Harvest cells using a cell scraper and lyse in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.9, 10 mM KCl, 0.1 mM EGTA, 0.1 mM EDTA, 0.5% Nonidet P-40, with protease and phosphatase inhibitors).[1]

-

Incubate on ice for 15 minutes.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytosolic fraction.

-

Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear fraction.

-

-

Protein Quantification:

-

Determine the protein concentration of both cytosolic and nuclear extracts using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Electrotransfer:

-

Load equal amounts of protein (e.g., 40 µg) from each fraction onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Use primary antibodies against α-tubulin and Lamin B as loading controls for the cytosolic and nuclear fractions, respectively.[1]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities using densitometry software and normalize to the respective loading controls.

-

Real-Time Quantitative PCR (RT-qPCR) for Nrf2 Target Gene Expression

This protocol outlines the steps to quantify the mRNA expression levels of Nrf2 target genes such as HO-1 and NQO1.

-

Cell Culture and Treatment:

-

Culture and treat cells with Cyclo(D-His-Pro) as described in section 3.1.1.

-

-

RNA Extraction:

-

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.

-

-

Quantitative PCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., HO-1, NQO1) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan-based qPCR master mix.

-

Perform qPCR using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

ARE-Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

-

Cell Culture and Transfection:

-

Plate cells in a multi-well plate.

-

Co-transfect the cells with an ARE-luciferase reporter vector and a control vector expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent (e.g., Lipofectamine).[9]

-

-

Treatment:

-

After 24 hours of transfection, treat the cells with various concentrations of Cyclo(D-His-Pro) or a vehicle control for a specified duration (e.g., 16-24 hours).[9]

-

-

Cell Lysis:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Express the results as fold induction of luciferase activity compared to the vehicle-treated control.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytoprotective effects of Cyclo(D-His-Pro) against toxic insults.

-

Cell Culture and Treatment:

-

Plate cells in a 96-well plate.

-

Pre-treat the cells with Cyclo(D-His-Pro) for 24 hours.

-

Expose the cells to a toxic agent (e.g., glutamate, rotenone, paraquat, or β-amyloid) for another 24 hours.[1]

-

-

MTT Incubation:

-

Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

-

-

Solubilization:

-

Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[1]

-

-

Absorbance Measurement:

-

Measure the absorbance at 550 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Concluding Remarks

Cyclo(D-His-Pro) has been demonstrated to be a potent activator of the Nrf2 signaling pathway. The activation cascade, involving the p38 MAPK pathway, leads to the nuclear translocation of Nrf2 and the subsequent upregulation of a suite of antioxidant and cytoprotective genes. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate the therapeutic potential of Cyclo(D-His-Pro) and other Nrf2-activating compounds in models of diseases characterized by oxidative stress. The quantitative data presented underscores the significant protective effects conferred by this endogenous dipeptide, highlighting its promise for further drug development.

References

- 1. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. assaygenie.com [assaygenie.com]

The Neuroprotective Role of Cyclo(His-Pro) in Modulating Oxidative Stress: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(His-Pro), a cyclic dipeptide, has emerged as a promising neuroprotective agent with significant potential in mitigating the detrimental effects of oxidative stress on neuronal cells. This technical guide provides an in-depth analysis of the mechanisms of action of Cyclo(His-Pro), focusing on its role in key signaling pathways, and presents a compilation of quantitative data from various in vitro studies. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of its neuroprotective properties. Furthermore, this document includes visualizations of the primary signaling cascade and representative experimental workflows to offer a clear and comprehensive understanding of the current state of research on Cyclo(His-Pro) as a neurotherapeutic candidate.

Introduction

Neurodegenerative diseases are often characterized by elevated levels of oxidative stress, which leads to neuronal damage and apoptosis.[1][2] Cyclo(His-Pro) is an endogenous cyclic dipeptide that has demonstrated a capacity to protect neuronal cells from oxidative insults.[3][4] Its ability to cross the blood-brain barrier further enhances its therapeutic potential.[2] The primary mechanism of action for Cyclo(His-Pro) involves the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the cellular antioxidant and inflammatory responses, respectively.[1][2] This guide will delve into the molecular mechanisms, present supporting quantitative data, and provide detailed experimental methodologies to aid in the research and development of Cyclo(His-Pro) based neuroprotective strategies.

A note on stereochemistry: The majority of the available literature refers to "Cyclo(His-Pro)" without explicit designation of the stereoisomer. It is generally assumed that these studies utilize the L-isomers (Cyclo(L-His-L-Pro)). This document will refer to the compound as Cyclo(His-Pro) and will specify the isomer when the source material does so. Further research is required to fully elucidate any differential effects of the D- and L-isomers.

Core Mechanism of Action: The Nrf2-NF-κB Axis

Cyclo(His-Pro) exerts its neuroprotective and antioxidant effects primarily through the activation of the Nrf2 signaling pathway and the concomitant inhibition of the pro-inflammatory NF-κB pathway.[1][3]

Activation of the Nrf2-ARE Pathway